molecular formula C18H19BrN4O2 B2800841 (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170050-84-6

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2800841
CAS RN: 1170050-84-6
M. Wt: 403.28
InChI Key: ZWMIYGWUYSWKSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, a benzimidazole, and a piperazine . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a bromofuran ring, a benzimidazole ring, and a piperazine ring. The benzimidazole and piperazine rings are connected by a methylene bridge, and the bromofuran ring is connected to the piperazine ring via a carbonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting key enzymes or disrupting cellular processes, this compound could serve as a basis for novel antibiotics or antifungal agents .

Anticancer Potential

Given the presence of heterocyclic moieties, this compound might exhibit anticancer properties. Scientists have investigated its impact on cancer cell lines, studying its cytotoxicity, apoptosis-inducing effects, and potential as a targeted therapy. Further research is needed to validate its efficacy and safety .

Anti-Inflammatory Activity

The compound’s unique structure could contribute to anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies are essential to explore its potential in this area .

Neuroprotective Applications

Considering the benzimidazole component, researchers have explored the compound’s neuroprotective properties. It may interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations into its impact on neurodegenerative diseases are ongoing .

Ligand Design for Metal-Organic Frameworks (MOFs)

The compound’s aromatic rings and nitrogen atoms make it suitable for ligand design in MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. By incorporating this compound, scientists can tailor MOF properties for specific purposes .

Synthetic Methodology

Apart from its applications, the compound’s synthesis methods are crucial. Researchers have developed versatile routes to access it, including C–N bond formation from aromatic aldehydes and o-phenylenediamine . Understanding these synthetic pathways aids in producing sufficient quantities for further studies.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5028–5032. Read more Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene-based Metal-Organic Frameworks. Applied Sciences, 11(21), 9856. Read more

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMIYGWUYSWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

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